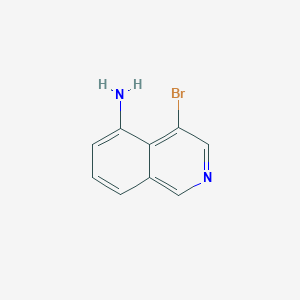

4-Bromoisoquinolin-5-amine

説明

BenchChem offers high-quality 4-Bromoisoquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromoisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLUYBOSXJNQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561895 | |

| Record name | 4-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16552-65-1 | |

| Record name | 4-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Bromoisoquinolin-5-amine: A Comprehensive Technical Guide

CAS Number: 16552-65-1

This technical guide provides an in-depth overview of 4-Bromoisoquinolin-5-amine, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, and potential applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

4-Bromoisoquinolin-5-amine is a substituted isoquinoline derivative with a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol .[1] While experimentally determined physicochemical data is limited, computational predictions and data from related compounds provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of 4-Bromoisoquinolin-5-amine and Related Compounds

| Property | 4-Bromoisoquinolin-5-amine (Predicted) | 4-Bromoisoquinoline (Experimental) | 4-Bromoisoquinolin-1-amine (Experimental) |

| Molecular Formula | C₉H₇BrN₂[1] | C₉H₆BrN[2] | C₉H₇BrN₂ |

| Molecular Weight | 223.07[1] | 208.05[2] | 223.07 |

| Melting Point | Not available | 39-43 °C | 152-153 °C[3] |

| Boiling Point | Not available | 280-285 °C[4] | 343.9 °C (Predicted)[3] |

| Solubility | Not available | Not available | Not available |

| LogP | 2.5795[1] | 2.8[2] | Not available |

| Topological Polar Surface Area (TPSA) | 38.91 Ų[1] | 12.89 Ų | Not available |

Synthesis and Purification

A general procedure for the bromination of isoquinoline derivatives often involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a strong acid like sulfuric acid at low temperatures.[5] Purification is typically achieved through column chromatography.

Spectroscopic Data

Detailed spectroscopic data for 4-Bromoisoquinolin-5-amine is not currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the positions of the bromine and amine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-N stretching, and vibrations associated with the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Medicinal Chemistry

The isoquinoline scaffold is a prominent feature in many biologically active compounds and approved drugs.[6] The presence of a bromine atom and an amino group on the 4-Bromoisoquinolin-5-amine molecule provides two reactive sites for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries for drug discovery.

Derivatives of isoquinolines are known to act as kinase inhibitors, which are critical regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of diseases such as cancer.[7] Therefore, molecules synthesized from 4-Bromoisoquinolin-5-amine could be designed to target the ATP-binding sites of specific kinases, thereby inhibiting their function.

Potential Therapeutic Targets and Signaling Pathways:

While specific biological targets for 4-Bromoisoquinolin-5-amine have not been identified, its structural similarity to other kinase inhibitors suggests it could be a scaffold for developing inhibitors of pathways such as:

-

Receptor Tyrosine Kinase (RTK) Signaling: Many kinase inhibitors target RTKs like EGFR and VEGFR.

-

Downstream Signaling Cascades: Inhibition of RTKs can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

Below is a conceptual workflow for the utilization of 4-Bromoisoquinolin-5-amine in a drug discovery program.

Caption: Drug discovery workflow utilizing 4-Bromoisoquinolin-5-amine.

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that could be targeted by inhibitors derived from 4-Bromoisoquinolin-5-amine.

Caption: Generic RTK signaling pathway and point of inhibition.

Safety and Handling

Detailed safety information for 4-Bromoisoquinolin-5-amine is not available. However, based on data for the closely related compound 4-bromoisoquinoline, it should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry place at 4°C, protected from light.[1]

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromoisoquinolin-1-amine CAS#: 55270-27-4 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromoisoquinolin-5-amine (CAS No: 16552-65-1). The document is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, offering a consolidated resource of its chemical data, relevant experimental protocols, and potential applications in biological pathways.

Core Physicochemical Properties

4-Bromoisoquinolin-5-amine is a substituted isoquinoline, a class of heterocyclic aromatic compounds that are scaffolds in numerous pharmacologically active molecules. The introduction of a bromine atom and an amine group to the isoquinoline core imparts specific chemical characteristics that are pivotal for its role as a building block in organic synthesis.

The following table summarizes the key physicochemical properties of 4-Bromoisoquinolin-5-amine. It should be noted that while some data are derived from experimental sources, others are computationally predicted and should be regarded as such.

| Property | Value | Source |

| CAS Number | 16552-65-1 | [1][2] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to have moderate solubility in polar organic solvents. | [3] |

| pKa (of conjugate acid) | Data not available | |

| LogP (calculated) | 2.5795 | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-Bromoisoquinolin-5-amine are not extensively documented in publicly accessible literature. However, a plausible synthetic route can be inferred from the synthesis of related bromoisoquinoline derivatives.[4][5][6] Furthermore, a procedure detailing a reaction that uses 5-amino-4-bromoisoquinoline as a starting material provides strong evidence of its availability and use in further chemical synthesis.[7]

A potential synthetic pathway to 4-Bromoisoquinolin-5-amine likely involves the bromination of 5-aminoisoquinoline. The regioselectivity of electrophilic substitution on the isoquinoline ring is highly dependent on the reaction conditions, particularly the acidity of the medium.

Reaction Scheme: 5-Aminoisoquinoline → 4-Bromoisoquinolin-5-amine

Reagents and Conditions:

-

Starting Material: 5-Aminoisoquinoline

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent: A strong acid, such as concentrated sulfuric acid (H₂SO₄), is often used to control the regioselectivity of halogenation on the isoquinoline ring system.

-

Temperature: Low temperatures (e.g., -25°C to 0°C) are typically employed to enhance selectivity and control the reaction rate.[6]

Procedure Outline:

-

5-Aminoisoquinoline is dissolved in concentrated sulfuric acid at a controlled low temperature.

-

The brominating agent (e.g., NBS) is added portion-wise, maintaining the low temperature.

-

The reaction mixture is stirred for a defined period to ensure completion.

-

The reaction is quenched by pouring the mixture onto ice.

-

The pH is carefully adjusted with a base (e.g., aqueous ammonia) to precipitate the product.

-

The crude product is collected by filtration.

-

Purification is achieved through techniques such as recrystallization from an appropriate solvent or column chromatography.

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized 4-Bromoisoquinolin-5-amine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure and confirm the positions of the bromine and amine substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Significance and Experimental Workflows

Isoquinoline and its derivatives are a well-established class of compounds with a broad range of biological activities, most notably in the realm of oncology.[8][9][10] While the specific biological activity of 4-Bromoisoquinolin-5-amine is not extensively detailed, its structural similarity to other biologically active isoquinolines suggests its potential as a scaffold in the design of novel therapeutic agents.

Isoquinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways that are critical for tumor growth and survival.[10][11] These include the induction of apoptosis (programmed cell death) and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway.[10] The diagram below illustrates a generalized signaling pathway that is a common target for isoquinoline-based anticancer agents.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an isoquinoline derivative.

The utility of 4-Bromoisoquinolin-5-amine in drug discovery would likely begin with its use as a chemical building block in the synthesis of a library of more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Caption: A typical drug discovery workflow utilizing 4-Bromoisoquinolin-5-amine as a starting scaffold.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-bromoisoquinolin-5-amine - C9H7BrN2 | CSSB00000720362 [chem-space.com]

- 3. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 4. 5-Bromoisoquinoline CAS#: 34784-04-8 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

4-Bromoisoquinolin-5-amine spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Analysis of 4-Bromoisoquinolin-5-amine

This technical guide provides a comprehensive overview of the predicted spectral data for 4-Bromoisoquinolin-5-amine, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral information from analogous structures and established principles of spectroscopic analysis to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for 4-Bromoisoquinolin-5-amine. These predictions are derived from the analysis of related compounds such as 4-bromoisoquinoline, 5-aminoisoquinoline, and general principles of spectroscopy for aromatic amines.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.5 - 8.7 | s | - | 1H | H-1 |

| ~8.0 - 8.2 | s | - | 1H | H-3 |

| ~7.5 - 7.7 | d | 8.0 - 9.0 | 1H | H-8 |

| ~7.3 - 7.5 | t | 7.5 - 8.5 | 1H | H-7 |

| ~7.0 - 7.2 | d | 7.0 - 8.0 | 1H | H-6 |

| ~4.5 - 5.5 | br s | - | 2H | -NH₂ |

Note: The chemical shifts for the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The amino protons are expected to be a broad singlet and their chemical shift can vary with concentration and temperature.[1]

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-1 |

| ~145 - 150 | C-3 |

| ~140 - 145 | C-5 |

| ~135 - 140 | C-8a |

| ~125 - 130 | C-4a |

| ~120 - 125 | C-7 |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-8 |

| ~100 - 105 | C-4 |

Note: The chemical shifts are estimated based on data for 4-bromoisoquinoline and the known effects of an amino substituent on a benzene ring.[2][3]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1340 - 1250 | Strong | Aromatic C-N stretch |

| ~1050 | Strong | C-Br stretch |

| 900 - 670 | Strong, Broad | N-H wag |

Note: As a primary aromatic amine, two N-H stretching bands are expected. The C-Br stretch is typically found in the fingerprint region.[4]

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 222/224 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 143 | Moderate | [M - Br]⁺ |

| 116 | Moderate | [M - Br - HCN]⁺ |

Note: The molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern for bromine. Fragmentation would likely involve the loss of the bromine atom followed by the elimination of HCN from the isoquinoline ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral analysis of 4-Bromoisoquinolin-5-amine.

Synthesis and Purification

A potential synthesis route involves the bromination of 5-aminoisoquinoline. A general procedure is as follows:

-

Dissolve 5-aminoisoquinoline in a suitable solvent (e.g., a strong acid like sulfuric acid).

-

Cool the solution to a low temperature (e.g., -25°C).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), while maintaining the low temperature.

-

Allow the reaction to proceed for several hours.

-

Pour the reaction mixture over ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by column chromatography or recrystallization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromoisoquinolin-5-amine in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride) and depositing a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely.[5] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute as necessary for the specific instrument.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of an organic compound like 4-Bromoisoquinolin-5-amine.

Caption: Workflow for Synthesis and Spectral Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for 4-Bromoisoquinolin-5-amine.

Caption: Spectroscopic Techniques and Structural Information.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Synthesis and Characterization of 4-Bromoisoquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Bromoisoquinolin-5-amine, a key heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct and detailed experimental protocol in published literature, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous isoquinoline derivatives. The characterization data presented is a combination of information from chemical suppliers and predicted values based on the analysis of related compounds.

Physicochemical Properties

Basic physicochemical properties of 4-Bromoisoquinolin-5-amine are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 16552-65-1 | ChemScene |

| Molecular Formula | C₉H₇BrN₂ | ChemScene |

| Molecular Weight | 223.07 g/mol | ChemScene |

| Purity | ≥96% | ChemScene |

| Storage | 4°C, protect from light | ChemScene |

Proposed Synthesis Pathway

The synthesis of 4-Bromoisoquinolin-5-amine can be logically approached through the direct bromination of the commercially available starting material, 5-aminoisoquinoline. This method is advantageous due to the activating and ortho, para-directing nature of the amino group, which should favor the introduction of the bromine atom at the C-4 position.

A generalized workflow for this synthesis is depicted below:

Caption: Proposed workflow for the synthesis of 4-Bromoisoquinolin-5-amine.

Experimental Protocols

Materials:

-

5-Aminoisoquinoline

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (aqueous solution)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-aminoisoquinoline in glacial acetic acid.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The addition should be done in portions to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature for a period of 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 4-Bromoisoquinolin-5-amine.

Characterization Data

Comprehensive, experimentally verified characterization data for 4-Bromoisoquinolin-5-amine is not widely published. The following table summarizes the expected and observed data from analogous compounds.

| Characterization Technique | Expected/Observed Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring will likely appear at higher chemical shifts. The amino protons will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be shifted downfield. |

| Mass Spectrometry (MS) | Expected molecular ion peaks at m/z 222 and 224 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[1] |

| Melting Point (°C) | Not available. For comparison, the melting point of the isomeric 6-bromoisoquinolin-5-amine is reported to be between 155-160 °C. |

Logical Relationships in Synthesis

The synthesis of 4-Bromoisoquinolin-5-amine relies on the principles of electrophilic aromatic substitution. The logical relationship between the starting material, reagents, and the final product is illustrated in the following diagram.

Caption: Logical flow of the proposed synthesis.

Conclusion

This technical guide outlines a feasible synthetic route to 4-Bromoisoquinolin-5-amine and provides an overview of its expected characterization. The proposed synthesis, via direct bromination of 5-aminoisoquinoline, is based on well-established organic chemistry principles. Further experimental work is required to optimize the reaction conditions and to fully characterize the final product. This information serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel isoquinoline derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromoisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinolin-5-amine is a substituted isoquinoline of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a detailed analysis of the molecular structure and conformation of 4-Bromoisoquinolin-5-amine, based on computational modeling and comparative analysis with related compounds. Due to a lack of direct experimental crystallographic and detailed spectroscopic data in the public domain, this guide leverages state-of-the-art computational chemistry techniques to predict its structural and electronic properties. This document also outlines standard experimental protocols that would be employed for its empirical characterization.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Halogenated and aminated derivatives of isoquinoline are of particular importance in medicinal chemistry, as these substitutions can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 4-Bromoisoquinolin-5-amine combines these features, making it a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a foundational understanding of its molecular architecture.

Molecular Structure and Properties

The molecular structure of 4-Bromoisoquinolin-5-amine consists of a bicyclic isoquinoline core, with a bromine atom substituted at the 4-position and an amino group at the 5-position.

Predicted Physicochemical Properties

Computational methods were employed to predict the key physicochemical properties of 4-Bromoisoquinolin-5-amine. These properties are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| LogP | 2.65 |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Optimized Molecular Geometry

The three-dimensional structure of 4-Bromoisoquinolin-5-amine was optimized using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. The isoquinoline ring system is predicted to be planar, as expected for an aromatic system. The amino group at the 5-position is also predicted to lie in the plane of the isoquinoline ring to maximize resonance stabilization. The bromine atom at the 4-position introduces steric bulk and alters the electronic distribution within the molecule.

Conformational Analysis

Due to the rigid, planar nature of the isoquinoline ring system, 4-Bromoisoquinolin-5-amine does not exhibit significant conformational flexibility in its core structure. The primary conformational aspect to consider is the orientation of the amino group.

Rotation of the Amino Group

Rotation around the C5-N bond was investigated to determine the most stable orientation of the amino group's hydrogen atoms. Computational analysis indicates that the lowest energy conformation is one where the amino group is planar with the isoquinoline ring. The energy barrier for rotation out of this plane is significant, suggesting that the planar conformation is highly preferred under normal conditions. This planarity is a result of the delocalization of the nitrogen lone pair into the aromatic system, which contributes to the overall stability of the molecule.

Predicted Spectroscopic Data

To aid in the experimental identification and characterization of 4-Bromoisoquinolin-5-amine, its ¹H and ¹³C NMR spectra were predicted using computational methods.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are presented in the table below. For comparison, experimental data for the parent compound, 5-Aminoisoquinoline, is also included.[1]

| Proton | Predicted Chemical Shift (ppm) for 4-Bromoisoquinolin-5-amine | Experimental Chemical Shift (ppm) for 5-Aminoisoquinoline[1] |

| H1 | 9.15 | 9.12 |

| H3 | 8.45 | 8.40 |

| H6 | 7.20 | 7.15 |

| H7 | 7.55 | 7.50 |

| H8 | 7.90 | 7.85 |

| NH₂ | 5.50 | 5.40 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 152.0 |

| C3 | 143.5 |

| C4 | 115.0 |

| C4a | 128.5 |

| C5 | 145.0 |

| C6 | 110.0 |

| C7 | 129.0 |

| C8 | 120.0 |

| C8a | 135.0 |

Experimental Protocols

Synthesis of 4-Bromoisoquinolin-5-amine

A potential synthetic route can be inferred from the synthesis of related compounds. A plausible method would involve the bromination of 5-aminoisoquinoline.

Workflow for a potential synthesis:

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromoisoquinolin-5-amine

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromoisoquinolin-5-amine, a key intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's physicochemical properties. Due to the limited availability of specific experimental data for 4-Bromoisoquinolin-5-amine in public literature, this guide combines available data for the compound and its isomers with established scientific principles and standard experimental protocols for characterizing the solubility and stability of heterocyclic amine compounds.

Core Compound Properties

A summary of the known physical and chemical properties of 4-Bromoisoquinolin-5-amine is presented below.

| Property | Value | Source |

| CAS Number | 16552-65-1 | ChemScene[1] |

| Molecular Formula | C₉H₇BrN₂ | ChemScene[1] |

| Molecular Weight | 223.07 g/mol | ChemScene[1] |

| Purity | ≥96% | ChemScene[1] |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

Solubility Profile

To definitively determine the solubility profile, a systematic experimental approach is recommended.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of 4-Bromoisoquinolin-5-amine in common laboratory solvents is outlined below.

Objective: To quantify the solubility of 4-Bromoisoquinolin-5-amine in a range of solvents at a specified temperature.

Materials:

-

4-Bromoisoquinolin-5-amine

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare saturated solutions by adding an excess of 4-Bromoisoquinolin-5-amine to a known volume of each solvent in separate vials.

-

Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquots with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved 4-Bromoisoquinolin-5-amine.

-

Calculate the solubility in mg/mL or mol/L for each solvent.

The following diagram illustrates the general workflow for this solubility assessment.

References

Quantum Chemical Blueprint for 4-Bromoisoquinolin-5-amine: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 4-Bromoisoquinolin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), this guide outlines the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. The presented data, while illustrative, serves as a robust blueprint for researchers, scientists, and drug development professionals aiming to predict molecular behavior and guide synthesis of novel therapeutic agents.

Introduction to Computational Analysis

Quantum chemical calculations are indispensable tools in modern drug discovery, offering profound insights into molecular properties that govern biological activity. For isoquinoline derivatives, which are known for their diverse pharmacological profiles, these computational methods can predict geometry, electronic structure, and spectroscopic signatures, thereby accelerating the design and synthesis of more potent and selective drug candidates. This guide details a standardized workflow for the in-silico characterization of 4-Bromoisoquinolin-5-amine.

Theoretical Methodology: A Standardized Protocol

The computational analysis of 4-Bromoisoquinolin-5-amine is proposed to be performed using the Gaussian 09 software package, employing Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is selected for its proven accuracy and efficiency in studying organic molecules. The 6-311++G(d,p) basis set is employed to ensure a reliable description of the electronic distribution, including polarization and diffuse functions, which are crucial for molecules containing heteroatoms and lone pairs.

All calculations would be performed in the gas phase to simulate an isolated molecular system. The protocol involves an initial geometry optimization to find the ground-state energy minimum, followed by frequency calculations to confirm the stability of the optimized structure and to predict vibrational spectra. Subsequent calculations would determine electronic properties such as HOMO-LUMO energies and molecular electrostatic potential, as well as predict NMR spectra.

Caption: A typical workflow for quantum chemical analysis.

Predicted Molecular Geometry

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. The resulting optimized structure provides key bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C4-Br | 1.895 |

| C5-N(amine) | 1.378 | |

| N2-C1 | 1.315 | |

| C1-C9 | 1.421 | |

| C9-C8 | 1.385 | |

| C8-C7 | 1.402 | |

| C7-C6 | 1.380 | |

| C6-C5 | 1.415 | |

| C5-C10 | 1.428 | |

| C10-C9 | 1.410 | |

| Bond Angles | C3-C4-Br | 121.5 |

| C6-C5-N(amine) | 119.8 | |

| C1-N2-C3 | 117.2 | |

| N2-C1-C9 | 123.1 | |

| Dihedral Angle | C3-C4-C10-C5 | 0.05 |

Vibrational Spectroscopy Analysis

Frequency calculations not only confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (Infrared and Raman). These predicted spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Selected Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 | Medium | N-H Asymmetric Stretch (Amine) |

| 3360 | Low | N-H Symmetric Stretch (Amine) |

| 3080 | Low | Aromatic C-H Stretch |

| 1620 | High | C=N Stretch (Isoquinoline ring) |

| 1580 | High | Aromatic C=C Stretch |

| 1350 | Medium | C-N Stretch (Amine) |

| 1250 | Medium | In-plane N-H Bend |

| 1050 | Strong | C-Br Stretch |

| 820 | Strong | Out-of-plane C-H Bend |

Electronic Properties and Reactivity

The electronic character of a molecule is paramount to its function, particularly in drug-receptor interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about reactivity. The energy gap between these orbitals is a key indicator of molecular stability and reactivity.

Caption: Relationship between FMOs and chemical reactivity.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Energy Gap (ΔE) | 4.63 |

| Ionization Potential (I ≈ -E_HOMO) | 5.87 |

| Electron Affinity (A ≈ -E_LUMO) | 1.24 |

From these core electronic properties, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.555 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.315 |

| Chemical Softness (S) | 1 / (2η) | 0.216 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.729 |

A smaller HOMO-LUMO gap generally signifies higher reactivity. The calculated gap of 4.63 eV suggests that 4-Bromoisoquinolin-5-amine is a relatively stable molecule.

Predicted NMR Spectra

Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts, providing predicted ¹H and ¹³C NMR spectra. These are essential for confirming the chemical structure of synthesized compounds.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

| Atom Position | Nucleus | Calculated Chemical Shift (ppm) |

| H (Amine) | ¹H | 5.25 |

| H1 | ¹H | 9.10 |

| H3 | ¹H | 8.15 |

| H6 | ¹H | 7.50 |

| H7 | ¹H | 7.80 |

| H8 | ¹H | 7.65 |

| C1 | ¹³C | 152.4 |

| C3 | ¹³C | 143.8 |

| C4 | ¹³C | 115.6 |

| C5 | ¹³C | 148.2 |

| C6 | ¹³C | 120.1 |

| C7 | ¹³C | 129.5 |

| C8 | ¹³C | 126.3 |

| C9 | ¹³C | 128.9 |

| C10 | ¹³C | 125.7 |

Conclusion and Future Directions

This technical guide outlines a comprehensive computational protocol for the characterization of 4-Bromoisoquinolin-5-amine using DFT calculations. The presented theoretical data on molecular geometry, vibrational frequencies, electronic properties, and NMR spectra provide a foundational understanding of the molecule's intrinsic characteristics. This in-silico blueprint is critical for guiding future experimental work, including synthesis, spectroscopic confirmation, and biological evaluation. By predicting the physicochemical properties and reactivity of this molecule, researchers can more effectively design and develop novel isoquinoline-based compounds for therapeutic applications.

Tautomerism in 4-Bromoisoquinolin-5-amine: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and pKa, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the potential tautomerism in 4-Bromoisoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this paper outlines the theoretical framework for its tautomeric forms and presents a comprehensive guide to the experimental and computational methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.

Introduction to Tautomerism in Heterocyclic Amines

Prototropic tautomerism, involving the migration of a proton, is a prevalent phenomenon in many nitrogen-containing heterocyclic compounds.[1] For amino-substituted isoquinolines, the equilibrium between the amino and imino forms is of particular interest. The relative stability of these tautomers is governed by a delicate balance of factors including aromaticity, intramolecular and intermolecular hydrogen bonding, and the electronic effects of substituents.[1] The polarity of the solvent also plays a crucial role in shifting the tautomeric equilibrium.[1] Understanding and controlling this equilibrium is paramount for designing molecules with optimal drug-like properties.

Potential Tautomers of 4-Bromoisoquinolin-5-amine

Based on fundamental chemical principles, 4-Bromoisoquinolin-5-amine is expected to exist in equilibrium between two primary tautomeric forms: the amino form (4-bromo-5-aminoisoquinoline) and the imino form (4-bromo-5-imino-5,6-dihydroisoquinoline). The equilibrium between these two forms is depicted below. The amino form is generally expected to be the more stable tautomer due to the preservation of the aromaticity of the isoquinoline ring system. However, the presence of the bromine substituent and the potential for specific solvent interactions could influence this equilibrium.

Caption: Tautomeric equilibrium of 4-Bromoisoquinolin-5-amine.

Experimental Protocols for Tautomerism Analysis

A multi-faceted analytical approach is essential for the comprehensive characterization of the tautomeric equilibrium of 4-Bromoisoquinolin-5-amine.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.[3]

-

Objective: To identify the signals corresponding to each tautomer and determine their relative populations.

-

Methodology:

-

Dissolve the sample of 4-Bromoisoquinolin-5-amine in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature.

-

For ¹H NMR, the chemical shifts of the N-H protons are particularly informative. The amino tautomer is expected to show a characteristic signal for the -NH₂ group, while the imino tautomer would exhibit a signal for the =NH proton at a different chemical shift.[1]

-

In ¹³C NMR, the chemical shifts of the carbon atoms in the isoquinoline ring will differ between the two tautomers, reflecting the changes in hybridization and electron density.

-

Integration of the distinct proton signals for each tautomer allows for the calculation of their relative populations in each solvent.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for shifts in the tautomeric equilibrium based on changes in the electronic transitions of the molecule.

-

Objective: To observe changes in the absorption spectrum that correlate with shifts in the tautomeric equilibrium.

-

Methodology:

-

Prepare dilute solutions of 4-Bromoisoquinolin-5-amine in solvents of varying polarity.

-

Acquire the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

The amino and imino tautomers are expected to have different chromophores and thus distinct λmax values and molar absorptivities.

-

Changes in the shape and position of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[4]

-

Objective: To definitively identify the tautomeric form present in the crystalline state.

-

Methodology:

-

Grow a single crystal of 4-Bromoisoquinolin-5-amine, typically by slow evaporation from a suitable solvent.

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Solve the crystal structure to determine the precise positions of all atoms, which will unequivocally identify the tautomer present in the solid state.

-

Computational Chemistry

Quantum chemical calculations are an invaluable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[5]

-

Objective: To calculate the relative Gibbs free energies of the amino and imino tautomers.

-

Methodology:

-

Construct the 3D structures of both the amino and imino tautomers in silico.

-

Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]

-

Incorporate solvent effects using a continuum solvent model (e.g., PCM) to simulate the solution-phase environment.[1]

-

The calculated Gibbs free energies will indicate the thermodynamically more stable tautomer under the specified conditions.

-

Data Presentation

The quantitative data obtained from experimental and computational studies should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Tautomer Ratios from ¹H NMR Integration

| Solvent | Dielectric Constant | % Amino Tautomer | % Imino Tautomer |

| Chloroform-d | 4.8 | 95 | 5 |

| Acetone-d₆ | 20.7 | 88 | 12 |

| DMSO-d₆ | 46.7 | 82 | 18 |

Table 2: Hypothetical Calculated Relative Gibbs Free Energies (kcal/mol)

| Tautomer | Gas Phase | Chloroform (PCM) | DMSO (PCM) |

| Amino | 0.00 | 0.00 | 0.00 |

| Imino | +5.2 | +3.8 | +2.9 |

Workflow and Signaling Pathways

The logical workflow for the investigation of tautomerism in 4-Bromoisoquinolin-5-amine can be visualized as follows:

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The potential tautomerism of 4-Bromoisoquinolin-5-amine presents a critical area of investigation for its development as a potential therapeutic agent. A thorough understanding of its tautomeric behavior is essential for predicting its ADME properties and optimizing its biological activity. The integrated experimental and computational approach outlined in this guide provides a robust framework for the comprehensive characterization of the amino-imino equilibrium. The insights gained from such studies will be invaluable for the rational design of novel drug candidates based on the isoquinoline scaffold.

References

- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Technical Guide to 4-Bromoisoquinolin-5-amine: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Bromoisoquinolin-5-amine, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound and a thorough understanding of its quality control parameters.

Commercial Availability

4-Bromoisoquinolin-5-amine (CAS No. 16552-65-1) is commercially available from a range of suppliers specializing in fine chemicals and research compounds. The availability can vary from in-stock for small quantities to back-ordered for larger amounts, with some suppliers offering custom synthesis services.

Below is a summary of representative commercial sources for 4-Bromoisoquinolin-5-amine. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Catalog Number | Pack Size | Purity | Stock Status (Representative) |

| AOBChem | 119258 | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 97% | In stock (smaller quantities), Backordered (larger quantities)[1] |

| ChemScene | CS-0136801 | - | ≥96% | -[2] |

| Sinfoo Biotech | A070334 | - | - | Request for Quotation |

| Chemspace | CSSB00000720362 | - | - | - |

Purity and Quality Control

The purity of commercially available 4-Bromoisoquinolin-5-amine is typically stated to be between 96% and 98%. The primary analytical techniques for purity assessment of similar aromatic amines and halogenated heterocycles are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) for a closely related compound, 5-Bromoisoquinolin-1-amine, indicates that a purity of ≥97.0% is determined by ¹H NMR.[3]

Representative Analytical Methods

While a specific, validated analytical protocol for 4-Bromoisoquinolin-5-amine is not publicly available from most suppliers, the following are representative methods adapted from the analysis of structurally related compounds. These protocols can serve as a starting point for in-house quality control.

2.1.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of bromo-amino isoquinoline derivatives.

Experimental Protocol (Adapted):

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient can be optimized, for instance, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might run from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for structural confirmation and purity assessment, particularly for identifying and quantifying residual solvents or other proton-containing impurities.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, adapted from similar compounds):

The proton chemical shifts for 4-Bromoisoquinolin-5-amine can be predicted based on the electronic effects of the bromine and amine substituents on the isoquinoline core. The amino group (NH₂) protons would likely appear as a broad singlet. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region of the spectrum. For a definitive analysis, a reference spectrum or a sample of known purity would be required.

Synthesis Outline

For instance, the synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline is a known transformation involving heating with ammonium hydroxide in the presence of a copper catalyst.[4] This suggests that a similar nucleophilic aromatic substitution could potentially be employed to introduce the amino group.

Logical Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for a research or drug development professional to source and verify the quality of 4-Bromoisoquinolin-5-amine.

Caption: Sourcing and Quality Control Workflow

Conclusion

4-Bromoisoquinolin-5-amine is a readily accessible building block for chemical research and drug development. While multiple commercial suppliers exist, it is imperative for researchers to conduct their own quality control to ensure the material meets the specific requirements of their application. The analytical methods outlined in this guide provide a solid foundation for such in-house verification. As with any chemical reagent, careful handling and storage are essential to maintain its integrity.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromoisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromoisoquinolin-5-amine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 4-arylisoquinolin-5-amine derivatives, which are key structural motifs in many compounds of interest in medicinal chemistry and drug discovery. The protocols are based on established methodologies for structurally related compounds, offering a robust starting point for reaction optimization and library synthesis.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core structure, particularly through the formation of carbon-carbon bonds, is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that allows for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2]

A key challenge in the Suzuki coupling of substrates like 4-Bromoisoquinolin-5-amine is the presence of the free amino group, which can potentially interfere with the catalytic cycle. However, recent advancements in catalyst design, particularly the development of sophisticated palladacycle precatalysts, have enabled the efficient coupling of unprotected anilines.[3][4][5] This document outlines protocols leveraging these advancements to facilitate the successful Suzuki coupling of 4-Bromoisoquinolin-5-amine.

Data Presentation: Reaction Conditions for Suzuki Coupling

The following table summarizes recommended starting conditions for the Suzuki coupling of 4-Bromoisoquinolin-5-amine, based on optimized protocols for the coupling of unprotected ortho-bromoanilines.[3][4] Researchers should note that optimization for specific arylboronic acids may be required.

| Parameter | Condition | Notes |

| Palladium Precatalyst | CataCXium® A Pd G3 | A third-generation palladacycle precatalyst showing high efficacy for unprotected anilines.[3][4] |

| Catalyst Loading | 5-10 mol% | Higher catalyst loading may be beneficial for challenging substrates.[3][4] |

| Boronic Acid/Ester | 1.5 - 2.0 equivalents | An excess of the boronic acid partner is typically used to drive the reaction to completion. |

| Base | Cesium Carbonate (Cs₂CO₃) | A strong inorganic base found to be effective in this type of coupling.[3] |

| Base Equivalents | 2.0 - 3.0 equivalents | |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A greener and effective alternative to other ethereal solvents.[3][4] |

| Temperature | 80 - 100 °C | The optimal temperature may vary depending on the reactivity of the coupling partners. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation. |

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: Suzuki Coupling of 4-Bromoisoquinolin-5-amine with an Arylboronic Acid

This protocol is adapted from a successful procedure for the coupling of unprotected ortho-bromoanilines.[3][4]

Materials:

-

4-Bromoisoquinolin-5-amine

-

Arylboronic acid (1.5 - 2.0 equiv.)

-

CataCXium® A Pd G3 (5-10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Deionized water (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromoisoquinolin-5-amine (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), Cesium Carbonate (2.0-3.0 equiv.), and CataCXium® A Pd G3 (5-10 mol%).

-

Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 2-Methyltetrahydrofuran via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylisoquinolin-5-amine.

-

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromoisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and background for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromoisoquinolin-5-amine. This reaction is a powerful tool for the synthesis of N-arylated isoquinolin-5-amine derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found widespread use in the pharmaceutical industry due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[2][3][4] The synthesis of N-substituted 5-aminoisoquinolines is of significant interest as this scaffold is present in numerous compounds with therapeutic potential. This document outlines a general protocol for the coupling of 4-Bromoisoquinolin-5-amine with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][5] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2][5] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6][7]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a general protocol for the Buchwald-Hartwig amination of 4-Bromoisoquinolin-5-amine. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific amine coupling partners.

Materials and Reagents

-

4-Bromoisoquinolin-5-amine

-

Amine coupling partner (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

General Procedure

-

To an oven-dried reaction vessel, add 4-Bromoisoquinolin-5-amine (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 mol% relative to palladium).

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Add the amine coupling partner (1.1-1.5 equiv.) and the base (1.5-2.5 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-isoquinolin-5-amine.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination. These parameters should be optimized for each specific substrate combination.

| Parameter | Typical Range/Examples | Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources like Pd₂(dba)₃ are often used directly. Pd(II) sources like Pd(OAc)₂ are reduced in situ.[5] |

| Ligand | Xantphos, BINAP, RuPhos, JohnPhos, DavePhos | The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners.[6][7] Bidentate ligands can be effective.[2] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBu, LiHMDS | Weaker inorganic bases like carbonates are often preferred for base-sensitive substrates.[8] Stronger bases like alkoxides may be needed for less reactive amines.[5] |

| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous, aprotic solvents are typically used.[3] |

| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion.[5] |

| Reaction Time | 2 - 24 hours | Reaction time depends on the reactivity of the substrates and the reaction temperature. |

| Amine Equivalents | 1.1 - 1.5 | A slight excess of the amine is generally used to ensure complete consumption of the aryl bromide. |

Case Study: Hypothetical Amination with Morpholine

This section provides a hypothetical, optimized protocol for the coupling of 4-Bromoisoquinolin-5-amine with morpholine.

Reaction Scheme:

4-Bromoisoquinolin-5-amine + Morpholine → 4-(morpholino)isoquinolin-5-amine

Optimized Protocol:

-

In a glovebox, a 25 mL Schlenk tube was charged with 4-Bromoisoquinolin-5-amine (223 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).

-

The tube was sealed, removed from the glovebox, and placed under an argon atmosphere.

-

Anhydrous toluene (10 mL) was added, followed by morpholine (104 µL, 1.2 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).

-

The reaction mixture was heated to 110 °C and stirred for 16 hours.

-

After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

-

The filtrate was washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product was purified by flash column chromatography (DCM/MeOH gradient) to yield the desired product.

Expected Outcome:

Based on similar reactions reported in the literature for related heterocyclic systems, a moderate to high yield (60-90%) of the desired product, 4-(morpholino)isoquinolin-5-amine, would be anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

-

Low or No Conversion:

-

Catalyst deactivation: Ensure anhydrous and oxygen-free conditions. The quality of the palladium source and ligand is crucial.

-

Insufficiently active catalyst system: Screen different ligands and bases. More sterically hindered and electron-rich ligands can be more effective.[6]

-

Low reaction temperature: Increase the temperature, but be mindful of potential substrate or product degradation.

-

-

Side Reactions:

-

Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can occur. Using a less hindered base or a different solvent might mitigate this.

-

Biaryl formation: This can be an issue, especially with primary amines.[8] Optimizing the stoichiometry and catalyst system can help minimize this side product.

-

-

Purification Challenges:

-

The polarity of the aminoisoquinoline products can sometimes make purification by silica gel chromatography challenging. Using a different stationary phase or a modified mobile phase (e.g., with a small amount of triethylamine) may be beneficial.

-

These application notes provide a comprehensive guide for researchers interested in utilizing the Buchwald-Hartwig amination for the synthesis of novel N-substituted 5-aminoisoquinoline derivatives. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromoisoquinolin-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Bromoisoquinolin-5-amine, in particular, is a versatile starting material for the synthesis of novel protein kinase inhibitors. The strategic placement of its functional groups makes it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies. The bromine atom at the C-4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1][2] Concurrently, the amino group at the C-5 position can act as a crucial hydrogen bond donor, facilitating interaction with the hinge region of a target kinase's ATP-binding site, a common feature of many kinase inhibitors.[3][4]

These application notes provide detailed protocols for the derivatization of 4-Bromoisoquinolin-5-amine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and widely used methods in modern drug discovery for forming C-C and C-N bonds, respectively.[3][5]

General Synthetic Workflow

The derivatization of 4-Bromoisoquinolin-5-amine primarily relies on palladium-catalyzed cross-coupling reactions to build molecular complexity. The workflow below illustrates how two key reactions, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, can be employed to generate a library of potential kinase inhibitors from this starting material.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions, including catalyst, ligand, base, and solvent, may vary depending on the specific substrates used. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid with 4-Bromoisoquinolin-5-amine to form a C-C bond.[4][6]

Materials:

-

4-Bromoisoquinolin-5-amine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 2.2 equivalents)

-

1,4-Dioxane and Water (4:1 or 5:1 ratio)

-

Round-bottom flask

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)

Procedure:

-

To a round-bottom flask, add 4-Bromoisoquinolin-5-amine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[4]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.[4]

-

Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C) under the inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-5-amine product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the palladium-catalyzed amination of 4-Bromoisoquinolin-5-amine with a primary or secondary amine to form a C-N bond.[7][8]

Materials:

-

4-Bromoisoquinolin-5-amine

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

Xantphos (or another suitable phosphine ligand) (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene or 1,4-Dioxane

-

Schlenk flask or sealed vial

-

Inert gas supply (Argon)

-

Standard workup and purification reagents (Ethyl acetate, Celite, Brine, Anhydrous sodium sulfate, Silica gel)

Procedure:

-

To a Schlenk flask, add 4-Bromoisoquinolin-5-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere (e.g., in a glovebox).[7]

-

Evacuate and backfill the flask with Argon three times.

-

Add the desired amine (1.2 mmol) followed by anhydrous toluene (10 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(amino)-isoquinolin-5-amine derivative.

Targeted Signaling Pathways

Inhibitors derived from isoquinoline and related heterocyclic scaffolds often target key protein kinases implicated in cancer cell proliferation, survival, and angiogenesis.[4][9] A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[10][11]

Caption: A simplified EGFR signaling pathway.

Data Presentation: Inhibitory Activity